molecular formula C14H12N2O6 B14610894 Phenol, 2-[(2-hydroxy-5-nitrophenyl)methyl]-6-methyl-4-nitro- CAS No. 57693-39-7

Phenol, 2-[(2-hydroxy-5-nitrophenyl)methyl]-6-methyl-4-nitro-

Katalognummer: B14610894
CAS-Nummer: 57693-39-7
Molekulargewicht: 304.25 g/mol
InChI-Schlüssel: SMZGOSDMEQREHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenol, 2-[(2-hydroxy-5-nitrophenyl)methyl]-6-methyl-4-nitro- is an organic compound with a complex structure that includes multiple functional groups. This compound is part of the phenol family, characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. The presence of nitro groups (-NO2) and a methyl group (-CH3) further modifies its chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[(2-hydroxy-5-nitrophenyl)methyl]-6-methyl-4-nitro- typically involves multi-step organic reactions. One common method includes the nitration of a precursor phenol compound using nitric acid under controlled conditions. The reaction conditions, such as temperature and concentration of reagents, are crucial to ensure the selective nitration at the desired positions on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

Phenol, 2-[(2-hydroxy-5-nitrophenyl)methyl]-6-methyl-4-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Phenol, 2-[(2-hydroxy-5-nitrophenyl)methyl]-6-methyl-4-nitro- has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of Phenol, 2-[(2-hydroxy-5-nitrophenyl)methyl]-6-methyl-4-nitro- involves its interaction with biological molecules. The hydroxyl and nitro groups can participate in hydrogen bonding and redox reactions, respectively. These interactions can affect enzyme activity, protein function, and cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Phenol, 2-[(2-hydroxy-5-nitrophenyl)methyl]-6-methyl-4-nitro- is unique due to the presence of multiple functional groups that confer distinct chemical reactivity and potential biological activity. The combination of hydroxyl, nitro, and methyl groups allows for a wide range of chemical transformations and applications in various fields.

Eigenschaften

CAS-Nummer

57693-39-7

Molekularformel

C14H12N2O6

Molekulargewicht

304.25 g/mol

IUPAC-Name

2-[(2-hydroxy-5-nitrophenyl)methyl]-6-methyl-4-nitrophenol

InChI

InChI=1S/C14H12N2O6/c1-8-4-12(16(21)22)7-10(14(8)18)5-9-6-11(15(19)20)2-3-13(9)17/h2-4,6-7,17-18H,5H2,1H3

InChI-Schlüssel

SMZGOSDMEQREHM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1O)CC2=C(C=CC(=C2)[N+](=O)[O-])O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.